2-N-(4-chlorophenyl)pyridine-2,3-diamine
Description
Contextualization within Pyridine-Diamine Chemical Scaffolds in Drug Discovery
The pyridine (B92270) ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in successful drugs targeting a variety of biological receptors and enzymes. rsc.orgnih.gov This is due to its bioisosteric relationship with benzene (B151609), its ability to engage in hydrogen bonding via the nitrogen atom, and its capacity to improve the physicochemical properties of a molecule, such as solubility. rsc.orgnih.gov In the formulation of pharmaceuticals, the pyridine core is a component in over 7,000 existing drug molecules of medicinal importance. nih.gov
When the pyridine ring is further functionalized with one or more amino groups, it forms an aminopyridine or diaminopyridine scaffold. These scaffolds are of particular interest because the amino groups can act as hydrogen bond donors and acceptors, as well as sites for further chemical modification, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic profile. nih.gov
The pyridine-diamine scaffold, as exemplified by 2-N-(4-chlorophenyl)pyridine-2,3-diamine, is a key structural motif in the design of various therapeutic agents. The arrangement of the amino groups on the pyridine ring is crucial for determining the molecule's three-dimensional shape and its ability to interact with specific biological targets. For instance, the vicinal (2,3- C) arrangement of the diamines in the target compound provides a versatile platform for the synthesis of fused heterocyclic systems, which are themselves important pharmacophores.
Overview of Academic Research Significance and Potential in Therapeutic Development
While direct and extensive research on this compound is not widely documented in publicly available literature, its core structure, 2,3-diaminopyridine (B105623), is a significant starting material in a variety of academic research endeavors aimed at discovering new therapeutic agents. ontosight.ai The academic significance of this scaffold lies in its utility as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities.
Researchers have utilized 2,3-diaminopyridine to synthesize fused heterocyclic compounds, such as imidazo[4,5-b]pyridines, which have demonstrated promising biological activities. arkat-usa.org For example, derivatives of imidazo[4,5-b]pyridine synthesized from 2,3-diaminopyridine precursors have been investigated for their potential as anti-malarial and anti-trypanosomal agents. arkat-usa.orgresearchgate.net Some of these compounds have shown potent activity against Plasmodium falciparum and Trypanosoma brucei, the parasites responsible for malaria and African sleeping sickness, respectively. arkat-usa.orgresearchgate.net
Furthermore, new imidazopyridine derivatives synthesized from 2,3-diaminopyridine have been evaluated for their antibacterial activity against various bacterial strains, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus mutans. researchgate.net These studies have revealed that some of the synthesized compounds possess significant antimicrobial effects. researchgate.net
The potential for therapeutic development of compounds like this compound can be inferred from the biological activities of its derivatives. The introduction of the N-(4-chlorophenyl) group adds a lipophilic and electronically distinct substituent that can influence the compound's ability to cross cell membranes and interact with target proteins. The 4-chloro substitution is a common feature in many active pharmaceutical ingredients and can enhance binding affinity to target proteins through halogen bonding and other interactions.
The following table summarizes some of the therapeutic areas where derivatives of the 2,3-diaminopyridine scaffold have shown potential:
| Therapeutic Area | Biological Target/Activity |
| Antiparasitic | Inhibition of Plasmodium falciparum and Trypanosoma brucei |
| Antibacterial | Activity against Gram-positive and Gram-negative bacteria |
| Anticancer | Potential for development of kinase inhibitors (based on related pyridine structures) |
Historical Perspective and Precedents of Related Chemical Entities in Pharmaceutical Research
The history of pyridine in medicinal chemistry dates back to the 19th century. Impure pyridine was likely prepared by early alchemists, but the first documented reference is attributed to the Scottish scientist Thomas Anderson in 1849. wikipedia.org The chemical structure of pyridine was determined in the 1870s, and since then, its derivatives have become a cornerstone of pharmaceutical research and development. nih.gov
The development of pyridine-based drugs has led to numerous breakthroughs in medicine. Early examples include nicotinic acid (niacin, vitamin B3), which was identified in the early 20th century as a cure for pellagra. The mid-20th century saw the introduction of isoniazid (B1672263), a simple pyridine derivative that remains a first-line treatment for tuberculosis. nih.gov
A significant precedent for a diaminopyridine-based drug is Amifampridine (3,4-diaminopyridine). While not a 2,3-diaminopyridine, its history is highly relevant. Discovered in Scotland in the 1970s, its clinical utility for Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder, was investigated in the 1980s. Amifampridine acts by blocking voltage-gated potassium channels, which enhances the release of acetylcholine (B1216132) at the neuromuscular junction, thereby improving muscle strength. After decades of use on a compassionate basis, a phosphate (B84403) salt of amifampridine was approved by the European Medicines Agency in 2010 and later by the US Food and Drug Administration (FDA).
The successful development of amifampridine demonstrates the therapeutic potential of the diaminopyridine scaffold and provides a strong rationale for the continued investigation of other diaminopyridine isomers and their derivatives, including the 2,3-diaminopyridine series to which this compound belongs.
The following table presents a timeline of key historical milestones for pyridine-based and diaminopyridine compounds in pharmaceutical research:
| Year | Milestone |
| 1849 | First documented reference to pyridine by Thomas Anderson. wikipedia.org |
| 1870s | Elucidation of the chemical structure of pyridine. nih.gov |
| Early 20th Century | Identification of nicotinic acid (a pyridine derivative) as a vitamin. |
| 1952 | Introduction of isoniazid for the treatment of tuberculosis. |
| 1970s | Discovery of amifampridine (3,4-diaminopyridine). |
| 1980s | Investigation of amifampridine for the treatment of LEMS. |
| 2010 | European Medicines Agency approval of amifampridine phosphate. |
| 2018 | US FDA approval of amifampridine for LEMS. |
Structure
3D Structure
Properties
IUPAC Name |
2-N-(4-chlorophenyl)pyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPIXCUHSLXOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346043 | |
| Record name | 2-N-(4-Chlorophenyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42048-23-7 | |
| Record name | 2-N-(4-Chlorophenyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 N 4 Chlorophenyl Pyridine 2,3 Diamine
Diverse Synthetic Pathways and Strategies for Core Structure Construction
The construction of the 2-N-(4-chlorophenyl)pyridine-2,3-diamine core involves a multi-step process that begins with the synthesis of key precursors, followed by advanced functional group interconversions and strategic ring functionalization.
Precursor Synthesis and Advanced Functional Group Interconversions
The primary route to this compound involves the initial synthesis of an N-aryl-nitropyridine intermediate, followed by the reduction of the nitro group. A key precursor, N-(4-chlorophenyl)-3-nitropyridin-2-amine , is synthesized through the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine (B167233) with 4-chloroaniline. This reaction is typically carried out by refluxing the two reactants in a suitable solvent such as ethanol (B145695). nih.gov
The subsequent and crucial step is the reduction of the nitro group at the 3-position of the pyridine (B92270) ring to an amino group, yielding the target diamine. Several established methods for the reduction of nitropyridines can be employed for this transformation. These methods include the use of stannous chloride (SnCl2) in hydrochloric acid, catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or other reducing agents like sodium dithionite. The choice of reducing agent can be critical to avoid side reactions and ensure a high yield of the desired 2,3-diaminopyridine (B105623) derivative.
A summary of common reduction methods for nitropyridines is presented in the table below.
| Reducing Agent/System | Typical Conditions | Reference |
| Stannous Chloride (SnCl2) / HCl | Refluxing in ethanol or heating in concentrated HCl | orgsyn.org |
| Catalytic Hydrogenation (H2/Pd-C) | Room temperature and pressure, in a solvent like methanol | nih.gov |
| Iron (Fe) / Acetic Acid | Refluxing in acetic acid | orgsyn.org |
| Sodium Dithionite (Na2S2O4) | Aqueous or alcoholic solutions, often at elevated temperatures | mdpi.com |
Catalytic Approaches and Mechanistic Considerations in Pyridine Ring Functionalization
The functionalization of the pyridine ring in N-aryl-2,3-diaminopyridine systems can be achieved through various catalytic C-H activation strategies, enabling the introduction of additional substituents. Transition metal catalysis, particularly with palladium, rhodium, and iridium, has emerged as a powerful tool for the direct arylation, alkylation, and amination of pyridine cores. researchgate.net
For instance, iridium-catalyzed C-H activation and amidation of N-aryl-2-aminopyridines with dioxazolones can lead to the formation of benzimidazole (B57391) derivatives. The proposed mechanism involves the nitrogen-assisted C-H activation at the ortho-position of the N-aryl group, followed by coordination with the dioxazolone, migratory insertion, protonation, and subsequent intramolecular nucleophilic attack and dehydration to yield the final product. researchgate.net
Similarly, rhodium-catalyzed hydroarylation of alkynes with picolinamide (B142947) derivatives proceeds via a directed C-H functionalization mechanism. Deuterium labeling studies have suggested a reversible insertion of the rhodium catalyst into the C3-H bond of the pyridine ring, with the C-H bond cleavage potentially being the rate-limiting step. nih.gov These catalytic methods offer a means to selectively introduce functional groups onto the pyridine scaffold, which is crucial for modulating the biological activity of the resulting molecules.
Regioselective and Chemoselective Synthesis of Substituted Pyridine-Diamine Systems
Achieving regioselectivity in the synthesis of substituted pyridine-diamine systems is paramount for establishing clear structure-activity relationships. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, often dictate the position of electrophilic and nucleophilic attack.
The synthesis of functionalized pyridines can be directed by the strategic placement of activating or directing groups. For example, the synthesis of 3-(2-hydroxyaryl)pyridines can be achieved with high regioselectivity through the reaction of pyridine N-oxides with arynes. nih.gov While not directly involving a diamine system, this illustrates the principle of controlling regiochemistry in pyridine functionalization.
In the context of diamine systems, the differential reactivity of the two amino groups can be exploited for chemoselective modifications. For instance, in 2,3-diaminopyridine, the 2-amino group is generally more nucleophilic than the 3-amino group, allowing for selective reactions under controlled conditions. This chemoselectivity is crucial when designing multi-step syntheses of complex derivatives.
Derivatization Strategies and Analog Design for Structure-Activity Relationship Studies
The systematic derivatization of the this compound scaffold is a key strategy in medicinal chemistry to probe the structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds.
Chemical Modifications and Substituent Effects on the Pyridine Core
Modifications to the pyridine core can significantly impact the biological activity of the molecule. The introduction of various substituents at the available positions (C4, C5, and C6) can influence factors such as steric hindrance, electronic properties, and hydrogen bonding potential.
A review of the structure-activity relationships of pyridine derivatives with antiproliferative activity reveals that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance biological activity. nih.gov Conversely, bulky groups or halogen atoms can sometimes lead to a decrease in activity. nih.gov For example, in a series of pyridine-based compounds, an increasing number of methoxy substituents was correlated with increased antiproliferative activity. nih.gov
The following table summarizes the potential effects of different substituents on the pyridine core based on general SAR principles for pyridine derivatives.
| Substituent Type | Potential Effects on Biological Activity |
| Electron-donating groups (e.g., -OCH3, -CH3) | Can increase electron density on the pyridine ring, potentially affecting binding to biological targets. |
| Electron-withdrawing groups (e.g., -NO2, -CN) | Can decrease electron density, influencing reactivity and metabolic stability. |
| Hydrogen bond donors/acceptors (e.g., -OH, -NH2) | Can form crucial interactions with biological macromolecules, enhancing binding affinity. |
| Halogens (e.g., -F, -Cl, -Br) | Can modulate lipophilicity and metabolic stability, but may also introduce steric hindrance. |
| Bulky alkyl or aryl groups | Can provide steric bulk that may either enhance or hinder binding, depending on the target's active site topology. |
Strategic Derivatization of the N-(4-chlorophenyl) Moiety
The introduction of substituents at the ortho, meta, and para positions of the phenyl ring can have profound effects on activity. For example, in a series of N-arylpyrimidin-2-amine derivatives, the nature and position of substituents on the N-aryl ring were found to be critical for their biological activity. mdpi.com
Strategic derivatization of the N-(4-chlorophenyl) moiety could involve:
Introduction of small electron-donating or electron-withdrawing groups: To probe the electronic requirements for optimal activity.
Variation of halogen substituents: Replacing the chlorine atom with fluorine, bromine, or iodine to investigate the impact of halogen size and electronegativity.
Introduction of hydrogen bond donors or acceptors: To explore potential interactions with the biological target.
Incorporation of larger, more complex functionalities: To potentially access additional binding pockets or modulate pharmacokinetic properties.
For instance, in the development of sulfonamide derivatives as antidiabetic agents, various substitutions on a benzene (B151609) sulfonamide moiety attached to a pyridine scaffold were explored, demonstrating that the nature of these substituents significantly influenced the α-amylase inhibition activity. eurjchem.com This highlights the importance of systematically exploring the chemical space around the N-aryl group to optimize biological activity.
Amine Group Functionalization and Synthetic Applications
The strategic positioning of two adjacent amine groups on the pyridine ring, with one being a secondary arylamine and the other a primary amine, makes this compound a valuable precursor for synthesizing a variety of heterocyclic systems. The functionalization of these amine groups, particularly through cyclization reactions, is a key strategy for creating compounds with significant biological and material applications.
A primary synthetic application involves the reaction of pyridine-2,3-diamines with aldehydes or their equivalents to construct the imidazo[4,5-b]pyridine scaffold, also known as a 4-azabenzimidazole. researchgate.netarkat-usa.org This fused heterocyclic system is a core structure in many biologically active molecules. The reaction proceeds via a condensation and subsequent cyclization-aromatization sequence. For instance, the reaction of 2,3-diaminopyridine with variously substituted benzaldehydes provides an efficient route to a series of 2-phenyl-4-azabenzimidazole derivatives. arkat-usa.org These reactions are often carried out in the presence of an acid catalyst or in an oxidizing solvent like nitrobenzene (B124822) at elevated temperatures to facilitate the final aromatization step. arkat-usa.org
The resulting 2-aryl-imidazo[4,5-b]pyridine derivatives are explored for various pharmacological activities. Research has shown that compounds from this class can exhibit promising activity against parasitic protozoans such as Plasmodium falciparum and Trypanosoma brucei, the causative agents of malaria and African trypanosomiasis, respectively. arkat-usa.org The specific substituents on the phenyl ring, introduced via the aldehyde, play a crucial role in modulating the biological efficacy of the final compounds.
The table below summarizes the synthesis of various 2-aryl-4-azabenzimidazoles from 2,3-diaminopyridine and different benzaldehydes, illustrating a key synthetic application of this class of compounds.
Table 1: Synthesis of 2-Aryl-4-azabenzimidazoles via Condensation of 2,3-Diaminopyridine with Substituted Benzaldehydes
| Entry | Aldehyde Substituent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 4-Methoxy | 2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine | 89 | arkat-usa.org |
| 2 | 4-Nitro | 2-(4-Nitrophenyl)-1H-imidazo[4,5-b]pyridine | 87 | arkat-usa.org |
| 3 | 4-Chloro | 2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridine | 88 | researchgate.net |
| 4 | 3,4,5-Trimethoxy | 2-(3,4,5-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine | 82 | arkat-usa.org |
| 5 | 2,4-Dichloro | 2-(2,4-Dichlorophenyl)-1H-imidazo[4,5-b]pyridine | 61 | arkat-usa.org |
Reaction Mechanisms in Key Synthetic Steps
Understanding the reaction mechanisms involved in the synthesis and functionalization of this compound is fundamental to optimizing reaction conditions and expanding its synthetic utility. The formation of the imidazo[4,5-b]pyridine core serves as an excellent case study.
The mechanism for the acid-catalyzed condensation of a 2,3-diaminopyridine with an aldehyde to form a 2-substituted-1H-imidazo[4,5-b]pyridine generally proceeds through three main stages:
Schiff Base Formation: The reaction is initiated by the nucleophilic attack of one of the amino groups of the pyridine-2,3-diamine onto the electrophilic carbonyl carbon of the aldehyde. The 3-amino group is typically more nucleophilic than the 2-amino group, leading to the initial formation of a hemiaminal intermediate. Subsequent dehydration, usually facilitated by an acid catalyst, results in the formation of a Schiff base (or imine).
Intramolecular Cyclization: The second amino group (at the 2-position) then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the imine. This attack leads to the formation of a five-membered dihydro-imidazo intermediate.
Aromatization: The final step is the aromatization of the newly formed ring to yield the stable imidazo[4,5-b]pyridine system. This step involves the elimination of two hydrogen atoms and is an oxidation process. The reaction is often conducted in the presence of an oxidizing agent (e.g., nitrobenzene) or can occur via air oxidation, especially at high temperatures, to drive the reaction to completion.
In some cases, particularly with electron-rich or sterically hindered aldehydes, the reaction may stop at the imine stage if conditions are not sufficiently forcing for cyclization and aromatization to occur. arkat-usa.org The choice of solvent, catalyst, and temperature is therefore critical in controlling the reaction outcome.
Exploration of Sustainable and Green Chemistry Principles in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyridine derivatives, to minimize environmental impact and improve efficiency.
Microwave-Assisted Synthesis: One significant advancement is the use of microwave irradiation as an energy source. Compared to conventional heating, microwave-assisted synthesis often leads to dramatically reduced reaction times, increased product yields, and higher purity. acs.orgnih.gov For example, the synthesis of certain pyridine derivatives via one-pot, four-component reactions has been shown to proceed in minutes under microwave irradiation, compared to several hours with conventional refluxing. acs.orgnih.gov This efficiency reduces energy consumption and the potential for side-product formation.
Green Solvents and Catalysts: The choice of solvent is a key aspect of green chemistry. Replacing hazardous organic solvents with more benign alternatives like water or ethanol is highly desirable. Furthermore, the use of efficient and reusable catalysts can replace stoichiometric reagents, thereby reducing waste. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) has been employed as an inexpensive, non-toxic, and highly reactive catalyst for various organic transformations, including the synthesis of heterocyclic compounds like pyrano[2,3-c]pyrazoles. nih.gov ZnO nano-powders have also been used as an environmentally friendly catalyst for the solvent-free synthesis of pyrano[2,3-d]pyrimidines. researchgate.net
Catalyst-Free Synthesis: The development of catalyst-free methods represents a significant step towards sustainable chemistry. For certain C-N bond formations, catalyst-free methodologies have been developed that proceed in high yields without the need for expensive and often toxic heavy metal catalysts. nih.gov These methods, which may proceed via the in situ formation of reactive intermediates, offer a sustainable and economically viable pathway for synthesizing aryl diamines and related structures. nih.gov
The table below provides a conceptual comparison between conventional and green synthetic approaches for reactions related to the synthesis of pyridine derivatives.
Table 2: Comparison of Conventional vs. Green Synthetic Methodologies for Pyridine Derivatives
| Parameter | Conventional Method | Green Chemistry Approach | Reference |
|---|---|---|---|
| Heating | Oil bath, refluxing | Microwave irradiation | acs.org, nih.gov |
| Reaction Time | Hours (e.g., 6-9 h) | Minutes (e.g., 2-7 min) | acs.org, nih.gov |
| Solvent | Often uses toxic/volatile organic solvents | Water, ethanol, or solvent-free conditions | researchgate.net |
| Catalyst | Stoichiometric reagents, strong acids/bases | Non-toxic, reusable catalysts (e.g., DABCO, ZnO) | nih.gov, researchgate.net |
| Efficiency | Multiple steps, intermediate purification | One-pot, multicomponent reactions | acs.org |
| Yield | Moderate (e.g., 71-88%) | Excellent (e.g., 82-94%) | acs.org, nih.gov |
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological mechanisms of action and molecular interaction profiles of the chemical compound “this compound.”
Therefore, it is not possible to provide an article with the detailed elucidation of its putative molecular targets or its modulation of cellular pathways as requested in the outline. The investigation of enzyme inhibition profiles, receptor binding interactions, in vitro protein-ligand interaction studies, impact on cellular signaling cascades, and apoptotic or cell cycle modulation mechanisms for this specific compound have not been documented in the accessible scientific literature.
Further research would be required to identify and characterize the biological activities of this compound to fulfill the detailed sections and subsections of the proposed article.
Elucidation of Biological Mechanisms of Action and Molecular Interaction Profiles
Modulation of Cellular Pathways and Biological Processes
Studies on Gene Expression Regulation and Proteomics
Currently, there are no specific studies detailing the effects of 2-N-(4-chlorophenyl)pyridine-2,3-diamine on gene expression or the proteome. Research in this area would typically involve treating relevant cell lines with the compound and subsequently analyzing changes in mRNA and protein levels.
Hypothetical Gene Expression Analysis: A standard approach would utilize microarray or RNA-sequencing (RNA-Seq) to identify genes that are significantly up- or down-regulated upon treatment. For example, if this compound were being investigated as an anti-cancer agent, researchers would look for changes in the expression of genes involved in cell cycle progression, apoptosis, and signal transduction pathways.
Hypothetical Proteomics Analysis: Proteomic studies would likely employ techniques such as 2D-gel electrophoresis or mass spectrometry-based methods (e.g., SILAC, iTRAQ) to quantify changes in protein abundance. This could reveal key protein targets and pathways modulated by the compound.
Advanced Structure-Activity Relationship (SAR) Studies
While general SAR principles can be inferred from related pyridine (B92270) derivatives, specific advanced SAR studies for this compound have not been published. Such studies are crucial for optimizing the compound's biological activity.
A systematic quantitative SAR study would involve synthesizing a series of analogues by modifying the substituents on both the pyridine and phenyl rings. The biological potency (e.g., IC50 values) of these analogues would be determined and correlated with various physicochemical parameters (e.g., Hammett constants, logP, molar refractivity) using Hansch analysis or Free-Wilson analysis.
Table 1: Hypothetical SAR Data for Analogues of this compound
| Compound ID | R1 (Pyridine Ring) | R2 (Phenyl Ring) | IC50 (µM) | logP | σ (Sigma) |
|---|---|---|---|---|---|
| Parent | H | 4-Cl | Data N/A | Data N/A | Data N/A |
| Analogue 1 | 5-F | 4-Cl | Data N/A | Data N/A | Data N/A |
| Analogue 2 | H | 4-F | Data N/A | Data N/A | Data N/A |
| Analogue 3 | H | 4-CH3 | Data N/A | Data N/A | Data N/A |
| Analogue 4 | H | 3,4-diCl | Data N/A | Data N/A | Data N/A |
This table represents a potential structure for presenting SAR data, which is currently unavailable for the specified compound.
Understanding the three-dimensional structure and preferred conformation of this compound is essential for designing more potent derivatives. Techniques such as X-ray crystallography and NMR spectroscopy, complemented by computational methods like molecular mechanics and quantum mechanics calculations, would be employed to determine the low-energy conformations. The bioactive conformation, which is the spatial arrangement the molecule adopts when binding to its biological target, could then be inferred by comparing the conformations of active and inactive analogues.
Pharmacophore modeling identifies the essential steric and electronic features required for a molecule's biological activity. Based on a set of active analogues, a pharmacophore model for this compound series could be developed. This model would typically include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. Such a model would serve as a valuable tool for virtual screening of compound libraries to identify novel scaffolds with similar activity.
Advanced Spectroscopic and Solid State Structural Characterization
X-ray Crystallography for Definitive Solid-State Structural Determination
Crystal Packing and Intermolecular Hydrogen Bonding Analysis
Without access to published research detailing the synthesis and characterization of 2-N-(4-chlorophenyl)pyridine-2,3-diamine, a scientifically accurate and informative article that adheres to the provided outline cannot be generated.
Computational Chemistry and Molecular Modeling Investigations
Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics
Analysis of Compound Flexibility and Conformational Ensembles
The biological activity of a small molecule is intrinsically linked to its three-dimensional structure and its ability to adopt specific conformations that are complementary to the binding site of a biological target. The flexibility of a molecule, therefore, plays a pivotal role in its pharmacological profile. For 2-N-(4-chlorophenyl)pyridine-2,3-diamine, molecular flexibility arises from the rotational freedom around several key single bonds.
Computational methods such as molecular mechanics and quantum mechanics can be employed to perform conformational analysis and identify the low-energy conformations of the molecule. By systematically rotating the flexible bonds and calculating the potential energy of the resulting conformers, a potential energy surface can be generated. This analysis helps in identifying the global and local energy minima, which correspond to the most stable and populated conformations of the molecule in a given environment.
The presence of the amino groups in the pyridine-2,3-diamine scaffold also contributes to the conformational landscape. The pyramidalization of the nitrogen atoms and the orientation of the N-H bonds can vary, leading to different hydrogen bonding patterns and interaction capabilities. In the crystal structure of the parent molecule, pyridine-2,3-diamine, the amino groups are not planar and form distinct angles with the plane of the heterocycle, participating in a network of intermolecular hydrogen bonds. nih.gov This suggests that the amino groups in this compound are also likely to be flexible and play a crucial role in its interactions.
The conformational ensemble of this compound can be further explored through molecular dynamics (MD) simulations. These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its conformational flexibility and the transitions between different conformational states. By analyzing the trajectory of an MD simulation, one can identify the most frequently visited conformations and understand how the molecule explores its conformational space. This information is critical for understanding how the molecule might adapt its shape upon binding to a protein target.
Table 1: Key Torsional Angles Determining the Conformation of this compound
| Dihedral Angle | Description | Expected Flexibility |
| C(pyridine)-C(pyridine)-N-C(phenyl) | Rotation around the bond connecting the pyridine (B92270) ring to the exocyclic nitrogen | High |
| C(pyridine)-N-C(phenyl)-C(phenyl) | Rotation of the chlorophenyl ring relative to the N-C bond | High |
| H-N-C(pyridine)-C(pyridine) | Orientation of the amino group at position 2 | Moderate |
| H-N-C(pyridine)-C(pyridine) | Orientation of the amino group at position 3 | Moderate |
Protein-Ligand Complex Stability and Interaction Dynamics
An MD simulation can reveal the dynamic nature of the interactions between the ligand and the protein. While a static docking pose provides a snapshot of the binding mode, an MD simulation shows how these interactions fluctuate and evolve. For instance, hydrogen bonds that are observed in a docked structure can be monitored throughout the simulation to assess their stability and persistence. The pyridine-2,3-diamine scaffold of the ligand offers multiple hydrogen bond donors (the amino groups) and acceptors (the pyridine nitrogen), which can form crucial interactions with the amino acid residues in a protein's active site. nih.gov The 4-chlorophenyl group can participate in hydrophobic and van der Waals interactions, as well as potential halogen bonding with electron-rich atoms in the protein.
The stability of the protein-ligand complex can be assessed by analyzing various parameters from the MD trajectory. The root-mean-square deviation (RMSD) of the ligand and the protein backbone atoms can indicate whether the system has reached equilibrium and how much it deviates from the initial docked conformation. A stable RMSD for the ligand suggests that it remains bound in a well-defined orientation within the binding pocket. The root-mean-square fluctuation (RMSF) of the protein residues can highlight regions of the protein that become more or less flexible upon ligand binding, which can be important for protein function and allosteric regulation.
Table 2: Potential Interactions of this compound in a Protein Binding Site
| Interaction Type | Potential Functional Groups on Ligand | Potential Interacting Protein Residues |
| Hydrogen Bonding | Amino groups (donors), Pyridine nitrogen (acceptor) | Asp, Glu, Ser, Thr, Asn, Gln, His, backbone C=O and N-H |
| Hydrophobic Interactions | Chlorophenyl ring, Pyridine ring | Ala, Val, Leu, Ile, Phe, Trp, Pro, Met |
| Pi-Pi Stacking | Pyridine ring, Chlorophenyl ring | Phe, Tyr, Trp, His |
| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dovepress.com By developing predictive QSAR models, it is possible to estimate the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
Development of Predictive Models for Biological Activity
The development of a predictive QSAR model for a series of compounds based on the this compound scaffold would involve several key steps. First, a dataset of compounds with experimentally determined biological activities (e.g., IC50 or Ki values) against a specific biological target is required. These compounds would typically be analogs of the lead structure, with variations in the substituents on the pyridine and/or the phenyl ring.
Once the dataset is compiled, molecular descriptors are calculated for each compound. These descriptors are numerical representations of the chemical structure, encoding information about the physicochemical properties, topology, and three-dimensional shape of the molecules. The next step is to use statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or random forests, to build a mathematical model that correlates the molecular descriptors with the biological activity. nih.gov
The predictive power of the QSAR model is then rigorously validated using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation, assess the robustness of the model, while external validation, using a separate test set of compounds that were not used in model development, evaluates its ability to predict the activity of new compounds. A statistically significant and well-validated QSAR model can then be used to screen virtual libraries of compounds and guide the design of new analogs with improved potency.
Molecular Descriptor Calculation and Selection
The choice of molecular descriptors is a critical aspect of QSAR modeling. researchgate.netresearchgate.net These descriptors can be broadly classified into several categories:
1D descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.
2D descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., connectivity indices, shape indices) and physicochemical properties (e.g., logP, molar refractivity, polar surface area).
3D descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of molecular shape, volume, and electronic properties (e.g., dipole moment, HOMO/LUMO energies).
For a series of this compound analogs, a combination of these descriptors would likely be important for modeling their biological activity. For example, hydrophobic descriptors like logP would capture the effect of lipophilicity on cell permeability and binding to hydrophobic pockets. Electronic descriptors, such as atomic charges and dipole moments, would be important for describing electrostatic interactions. Steric descriptors, like molar volume or shape indices, would account for the influence of substituent size and shape on binding affinity. The selection of the most relevant descriptors is typically achieved through statistical methods that identify the subset of descriptors that provides the best correlation with the biological activity while avoiding overfitting.
Table 3: Examples of Molecular Descriptors Relevant for QSAR Modeling of this compound Analogs
| Descriptor Class | Example Descriptors | Property Encoded |
| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity, Polarizability |
| Topological | Kier & Hall Connectivity Indices | Molecular size, branching, and shape |
| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity, reactivity |
| Steric | Molar Volume, Surface Area | Molecular size and shape |
| Quantum Chemical | Atomic charges, Electrostatic potential | Electronic distribution and interaction potential |
De Novo Drug Design Approaches Utilizing the Pyridine-Diamine Scaffold
De novo drug design is a computational approach that aims to generate novel molecular structures with desired biological activities from scratch. mdpi.com The pyridine-diamine scaffold present in this compound can serve as a valuable starting point or a building block in de novo design strategies. This scaffold is considered a "privileged structure" as it is found in numerous bioactive compounds and can interact with a variety of biological targets. nih.govnih.govnih.gov
De novo design algorithms can be broadly categorized into two types: ligand-based and structure-based. Ligand-based methods use information from a set of known active molecules to generate new structures with similar properties. For example, a pharmacophore model can be developed based on the key features of active pyridine-diamine derivatives, and this model can then be used to assemble new molecules that match the pharmacophore.
Structure-based de novo design methods utilize the three-dimensional structure of the biological target's binding site. These algorithms can "grow" a molecule within the binding site, starting from a seed fragment or by linking together small chemical building blocks. The pyridine-diamine scaffold could be used as a starting fragment, and the algorithm would then explore different ways to add substituents to the scaffold to optimize its interactions with the protein. The generated molecules are then scored based on their predicted binding affinity and other properties, and the most promising candidates can be selected for synthesis and experimental testing. The versatility of the pyridine-diamine scaffold, with its multiple points for substitution and its ability to engage in a variety of intermolecular interactions, makes it an attractive starting point for the de novo design of novel therapeutic agents.
Preclinical Research Applications and Strategic Therapeutic Development Avenues
Lead Compound Identification and Optimization Strategies
The initial stages of drug discovery are focused on identifying a "lead compound"—a chemical structure that exhibits promising biological activity and serves as the starting point for extensive optimization.
Follow-up Methodologies for High-Throughput Screening (HTS) Hits
High-Throughput Screening (HTS) allows for the rapid assessment of large compound libraries against a specific biological target. Should 2-N-(4-chlorophenyl)pyridine-2,3-diamine or a structurally similar analog emerge as a "hit" from such a screen, a systematic follow-up process is initiated. The primary goals are to confirm the activity, eliminate false positives, and establish a preliminary understanding of the structure-activity relationship (SAR).
Key follow-up steps include:
Hit Confirmation: The initial hit is re-tested using the primary assay to confirm its activity and rule out experimental error.
Dose-Response Analysis: A concentration-response curve is generated to determine the compound's potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
Orthogonal Assays: The compound is tested in a secondary, different assay that measures the same biological endpoint but through a different mechanism. This helps to ensure the observed activity is genuine and not an artifact of the primary assay format.
Initial SAR Exploration: Commercially available analogs of the hit are procured and tested. For this compound, this would involve testing derivatives with different substitution patterns on the phenyl or pyridine (B92270) rings to quickly gauge which parts of the molecule are most sensitive to modification.
Hit-to-Lead and Lead Optimization Progression Methodologies
Once a hit is validated, the "hit-to-lead" phase begins, where medicinal chemists synthesize novel analogs to improve upon the initial profile. The goal is to develop a lead compound with enhanced potency, selectivity, and more favorable drug-like properties (e.g., solubility, metabolic stability). This process transitions into "lead optimization," a more intensive effort to refine the lead compound into a preclinical candidate. dundee.ac.uknih.gov
For the this compound scaffold, optimization strategies would systematically probe the structure:
Modification of the Phenyl Ring: The 4-chloro substituent could be moved to the 2- or 3-position, or replaced with other halogens (F, Br) or bioisosteric groups (-CH₃, -CF₃, -CN) to explore electronic and steric effects.
Alteration of the Pyridine Core: Nitrogen position variants or substitution on the carbon atoms of the pyridine ring could be explored to modulate pKa, solubility, and potential interactions with the target protein.
Substitution of the Amine Groups: The primary amine at the 3-position offers a handle for derivatization to probe for additional binding interactions or to modulate physicochemical properties.
The following table illustrates a hypothetical SAR progression for this scaffold, demonstrating how systematic modifications could influence biological activity.
| Compound ID | Modification from Parent Scaffold | Hypothetical IC₅₀ (nM) | Rationale for Modification |
|---|---|---|---|
| Parent | This compound | 850 | Initial HTS Hit |
| A-1 | 4-fluoro substitution on phenyl ring | 720 | Evaluate effect of a smaller, more electronegative halogen. |
| A-2 | 4-bromo substitution on phenyl ring | 1200 | Assess impact of a larger halogen on steric tolerance. |
| A-3 | 3-chloro substitution on phenyl ring | 2500 | Probe positional importance of the halogen for target binding. |
| A-4 | 4-trifluoromethyl substitution on phenyl ring | 450 | Introduce a strong electron-withdrawing group to alter electronics and potentially improve metabolic stability. |
| B-1 | Methylation of the 3-amino group (-NHCH₃) | 950 | Determine if a hydrogen bond donor at the 3-position is essential for activity. |
Scaffold Hopping and Bioisosteric Replacements in Medicinal Chemistry
To improve properties or discover novel intellectual property, medicinal chemists often employ scaffold hopping and bioisosteric replacement strategies.
Scaffold Hopping: This advanced approach involves replacing the central pyridine-diamine core with a structurally different scaffold that maintains the essential 3D orientation of key binding groups. dundee.ac.uk The goal is to identify new chemical series with superior properties, such as enhanced solubility, better metabolic stability, or a more favorable safety profile. dundee.ac.ukchemrxiv.org For this compound, the pyridine-diamine core could potentially be replaced by scaffolds like imidazo[1,2-a]pyridine, pyrazolo[1,5-a]pyrimidine, or quinoline, which can project substituents in similar spatial vectors.
Bioisosteric Replacements: Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response. mdpi.com This strategy is used to fine-tune a lead compound's properties. The following table details potential bioisosteric replacements for the this compound structure.
| Original Group | Potential Bioisostere(s) | Rationale / Potential Impact |
|---|---|---|
| -Cl (on phenyl ring) | -CF₃, -CN, -CH₃ | Modulate lipophilicity, electronic character, and metabolic stability. -CF₃ is a strong electron-withdrawing group, while -CH₃ is electron-donating. |
| Phenyl ring | Thiophene, Pyrazole, Pyridine | Alter aromaticity, polarity, and potential for hydrogen bonding (e.g., pyridine). Can improve solubility and ADME properties. |
| Pyridine ring | Pyrimidine, Pyrazine | Introduce additional nitrogen atoms to modulate pKa, solubility, and metabolic profile. May offer new interaction points with the target. |
| -NH- (linker) | -O-, -S-, -CH₂- | Change the geometry and hydrogen-bonding capacity of the linker between the two aromatic rings. |
Investigation of Prodrug Strategies for Enhanced Target Selectivity or Delivery
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. nih.gov This approach can overcome numerous challenges, including poor solubility, low permeability, and lack of tissue-specific targeting. nih.govmdpi.commdpi.com The amine groups on the this compound scaffold, particularly the primary amine at the 3-position, are ideal handles for prodrug design.
| Prodrug Strategy | Promoiety Attached (to 3-NH₂) | Activation Mechanism | Therapeutic Goal |
|---|---|---|---|
| Phosphate (B84403) Prodrug | Phosphoryloxymethyl group | Enzymatic cleavage by phosphatases | Dramatically increase aqueous solubility for intravenous formulation. nih.gov |
| Amino Acid Prodrug | Single amino acid (e.g., Valine) | Cleavage by peptidases | Hijack amino acid transporters to improve oral absorption or cross the blood-brain barrier. |
| Lipophilic Ester Prodrug | Long-chain fatty acid (e.g., decanoate) | Cleavage by esterases | Increase lipophilicity to enhance permeation through biological membranes, such as the skin for transdermal delivery. mdpi.comresearchgate.net |
| Targeted Prodrug | Glucuronide moiety | Cleavage by β-glucuronidase (high in some tumor microenvironments) | Achieve tumor-selective release of the active drug, reducing systemic exposure. |
Research into Advanced Formulation and Delivery System Concepts for Enhanced Therapeutic Efficacy
Beyond molecular modification, advanced formulation strategies can significantly improve a drug's performance. For a compound like this compound, which may have solubility or stability challenges, encapsulating the molecule within a drug delivery system (DDS) offers a promising path forward. These systems can enhance solubility, protect the drug from premature degradation, and provide controlled or targeted release. mdpi.com
Potential advanced delivery systems include:
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They can improve drug solubility, prolong circulation time, and be functionalized with targeting ligands to accumulate at disease sites.
Polymeric Nanoparticles: The drug can be dissolved or entrapped within a biodegradable polymer matrix. This approach allows for sustained release of the drug over an extended period, reducing the frequency of administration.
Conducting Polymers: Materials like polypyrrole can be used to create a drug reservoir where the drug is incorporated into the polymer matrix. Release can be triggered and controlled by an electrochemical stimulus, offering a highly tunable delivery system. mdpi.com
Exploration of Combination Therapy Research Avenues with Synergistic Agents
Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology. The primary goal is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each individual drug. This can lead to improved efficacy, the ability to use lower and less toxic doses, and a reduced likelihood of developing drug resistance.
Assuming this compound is identified as an inhibitor of a specific pathway (e.g., a protein kinase), several combination strategies could be explored. For instance, derivatives of N-(4-chlorophenyl) have been investigated for their kinase inhibitory activity in glioma. dundee.ac.uknih.govnih.gov In such a context, rational combinations could include:
Combining with Standard-of-Care Chemotherapy: Pairing the compound with cytotoxic agents could attack cancer cells through complementary mechanisms.
Targeting Parallel Signaling Pathways: If the compound inhibits Pathway A, combining it with a drug that inhibits a parallel survival pathway (Pathway B) could prevent cancer cells from developing resistance through pathway switching.
Combination with Immunotherapy: The compound might be combined with checkpoint inhibitors to enhance the immune system's ability to recognize and attack tumor cells.
Overcoming Specific Side Effects: In some cases, a second agent is added to manage side effects of the primary therapeutic, as seen in a patent for a combination therapy involving a 2-(4-chlorophenyl) derivative and a glucocorticoid receptor agonist to manage hypotension. wipo.int
The exploration of these combination avenues is a critical step in defining the ultimate therapeutic role and maximizing the clinical potential of this compound.
Future Directions and Emerging Research Frontiers for 2 N 4 Chlorophenyl Pyridine 2,3 Diamine Research
Development of Novel and Efficient Synthetic Methodologies
While classical methods for synthesizing N-aryl pyridine (B92270) derivatives exist, future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic routes. The goal is to improve yield, reduce complexity, and allow for greater molecular diversity for structure-activity relationship (SAR) studies.
Modern catalytic systems are at the forefront of this endeavor. Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds. mdpi.com Future work could optimize these methods specifically for the N-arylation of pyridine-2,3-diamine, focusing on ligand development and reaction conditions to enhance efficiency and functional group tolerance. organic-chemistry.org One-pot synthesis sequences, where multiple reaction steps are carried out in a single vessel, represent another promising avenue. nih.gov These approaches streamline the synthetic process, minimizing waste and purification steps. nih.gov
| Synthetic Strategy | Potential Advantages for 2-N-(4-chlorophenyl)pyridine-2,3-diamine Synthesis | Key Catalysts/Reagents |
| Optimized Buchwald-Hartwig Amination | High efficiency and selectivity for N-arylation, tolerance of various functional groups. mdpi.com | Palladium complexes (e.g., Pd₂(dba)₃), bulky phosphine (B1218219) ligands (e.g., Xantphos). mdpi.comorganic-chemistry.org |
| Copper-Catalyzed N-Arylation | Use of a more abundant and less expensive metal catalyst, mild reaction conditions. organic-chemistry.orgrsc.org | Copper(I) or Copper(II) salts (e.g., CuI, Cu(OAc)₂), various ligands. rsc.orgacs.org |
| One-Pot Multi-Step Synthesis | Increased overall efficiency, reduced solvent waste, and purification time. nih.gov | Rh/Pd/Cu catalyst systems, triflic anhydride-mediated sequences. organic-chemistry.orgnih.gov |
| C-H Activation/Functionalization | Direct formation of C-N bonds without pre-functionalized starting materials, improving atom economy. nih.govberkeley.edu | Rhodium or Palladium catalysts. nih.gov |
Integration of Advanced Mechanistic Elucidation Techniques (e.g., Cryo-EM for target complexes)
Understanding how a molecule interacts with its biological target at an atomic level is crucial for rational drug design. While X-ray crystallography has been the traditional method, Cryogenic Electron Microscopy (Cryo-EM) is emerging as a revolutionary technique, particularly for large, complex, or membrane-bound proteins that are difficult to crystallize. nih.gov
Should this compound be identified as an inhibitor of a specific protein target, such as a kinase, Cryo-EM could provide invaluable insights. Kinases are critical targets in oncology, and understanding how inhibitors bind is key to improving their potency and selectivity. nih.govnih.gov Cryo-EM can determine the high-resolution structures of these target-inhibitor complexes, revealing detailed binding modes and conformational changes without the need for crystallization. nih.govresearchgate.net This information is instrumental for designing next-generation analogues with improved affinity and specificity. The development of rigid molecular scaffolds can further enable Cryo-EM analysis of even small protein targets by increasing their effective mass for imaging. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial Intelligence (AI) and Machine Learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. rsc.org These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel molecules. ijsat.orgnih.gov
For this compound, AI can be employed in several ways:
Generative Models: Recurrent Neural Networks (RNNs) and other generative AI technologies can design novel pyridine-based molecules with desired properties, such as high potency for a specific kinase target (e.g., Pim-1 kinase) and good ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govoncodesign-services.com
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the inhibitory activity (e.g., IC50 values) of new analogues before they are synthesized, helping to prioritize the most promising candidates. cas.org
Virtual Screening: AI-driven virtual screening can rapidly screen large virtual libraries of compounds to identify those most likely to bind to a specific biological target, expanding the potential applications of the pyridine-diamine scaffold. nih.gov
| AI/ML Application | Potential Impact on Research | Representative Technologies |
| De Novo Drug Design | Generation of novel, optimized derivatives with improved efficacy and safety profiles. oncodesign-services.com | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). nih.gov |
| Activity/Property Prediction | Prioritization of synthetic targets, reducing time and cost of experimental screening. cas.org | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks (DNNs). nih.gov |
| Target Identification | Repurposing the compound for new diseases by predicting interactions with various biological targets. rsc.org | Graph Neural Networks, Proteochemometric (PCM) modeling. |
| Resistance Prediction | Designing compounds that are less susceptible to resistance mutations in targets like kinases. rsc.org | Machine learning models trained on mutational and structural data. |
Research into Targeted Delivery Systems and Nanotechnology Approaches
The efficacy of a therapeutic agent is often limited by its bioavailability, solubility, and potential for off-target toxicity. ijsat.org Nanotechnology offers innovative solutions to these challenges through the development of targeted drug delivery systems. nih.govnih.gov
Future research could focus on formulating this compound into various nanocarriers to enhance its therapeutic index. Encapsulating the compound could improve its solubility, protect it from premature degradation, and control its release profile. nih.govjapsonline.com
Potential nanotechnology approaches include:
Liposomes and Polymeric Nanoparticles: These can encapsulate hydrophobic drugs, improving their circulation time and enabling passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govmdpi.com
Surface-Functionalized Nanoparticles: By attaching targeting ligands (e.g., antibodies, folate) to the nanoparticle surface, the drug can be actively directed to specific cells, such as cancer cells that overexpress certain receptors. nih.gov This approach increases drug concentration at the site of action while minimizing exposure to healthy tissues.
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): For compounds with low water solubility, SNEDDS formulations can improve oral bioavailability by forming nanoemulsions in the gastrointestinal tract, enhancing absorption. japsonline.com
Exploration of New Therapeutic Indications Beyond Initial Biological Activities
The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in drugs with a wide range of biological activities. researchgate.netdntb.gov.ua Derivatives of pyridine and related heterocycles have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. globalresearchonline.netresearchgate.netnih.govnih.gov
Given this versatility, a significant future direction for this compound is the systematic exploration of its therapeutic potential across various disease areas. Initial biological screening may reveal a primary activity, for instance, as a kinase inhibitor with anticancer potential. nih.govscinito.ai However, comprehensive screening against a broad panel of biological targets could uncover unexpected and valuable new applications.
Future research should involve:
Broad-Spectrum Biological Screening: Testing the compound against diverse panels of kinases, enzymes, receptors, and microbial strains.
Phenotypic Screening: Evaluating the compound's effect on disease models in cells or organisms to identify therapeutic effects without a preconceived target.
SAR Expansion: Synthesizing a library of analogues to probe how structural modifications affect activity across different therapeutic areas, potentially leading to the development of selective agents for various diseases. For example, related 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been investigated for both anticancer and anti-inflammatory (COX-2 inhibition) activities. nih.gov
By pursuing these diverse and technologically advanced research avenues, the scientific community can fully elucidate the therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.
Q & A
Q. What are the standard synthetic routes for 2-N-(4-chlorophenyl)pyridine-2,3-diamine?
The compound is typically synthesized via condensation reactions involving pyridine-2,3-diamine derivatives and 4-chlorophenyl precursors. For example, similar Schiff base syntheses employ TMSCN (trimethylsilyl cyanide) in mixed solvents like dichloromethane (DCM) and 2,2,2-trifluoroethanol (TFE), yielding intermediates that are subsequently purified by trituration or recrystallization . Alternative routes may involve nucleophilic substitution or catalytic coupling reactions, with careful control of stoichiometry and reaction time to avoid side products.
Q. How is the purity and structural identity of this compound validated experimentally?
Purity is assessed via high-performance liquid chromatography (HPLC) or melting point analysis. Structural confirmation relies on spectroscopic techniques:
Q. What safety protocols are critical during handling and storage?
Key precautions include:
- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Operations in a fume hood to avoid inhalation of volatile byproducts.
- Storage in airtight containers under inert gas (e.g., N₂) to prevent degradation.
- Adherence to hazard codes (e.g., H315/H319 for skin/eye irritation) and disposal via certified waste management systems .
Advanced Research Questions
Q. How does crystallographic data resolve conformational ambiguities in this compound?
SCXRD analysis reveals precise bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, a related Schiff base crystallized in the P21/n space group with two molecules per asymmetric unit, showing distinct dihedral angles between the pyridine and chlorophenyl moieties. Refinement using SHELXL software (via SHELX suite) ensures accuracy in thermal displacement parameters and occupancy factors .
Q. What computational methods validate experimental conformational data?
Semi-empirical methods (e.g., PM6 ) and force-field calculations (e.g., MMFF ) predict low-energy conformers. For instance, MMFF conformational analysis of a Schiff base derivative identified three energetically favorable conformers, with R² values confirming alignment between computational and experimental bond lengths/angles . Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces not modeled in simulations.
Q. How are synthetic byproducts or data contradictions addressed?
- Chromatographic separation (TLC, column chromatography) isolates intermediates.
- DSC/TGA analysis detects polymorphic transitions or decomposition pathways.
- DFT calculations reconcile conflicting spectroscopic data; for example, unexpected NMR shifts may arise from dynamic proton exchange or paramagnetic impurities .
Q. What role do substituents play in modulating reactivity?
Electron-withdrawing groups (e.g., -Cl on the phenyl ring) enhance electrophilic substitution on the pyridine core. Substituent effects are quantified via Hammett constants (σ) or frontier molecular orbital (FMO) analysis. For example, 4-chlorophenyl derivatives exhibit higher electrophilicity indices compared to methoxy-substituted analogs, influencing reaction rates in cross-coupling or cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
